Furofenac-d3 -

Furofenac-d3

Catalog Number: EVT-12557362
CAS Number:
Molecular Formula: C12H14O3
Molecular Weight: 209.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Furofenac-d3 is synthesized from natural precursors, primarily 7-dehydrocholesterol, which is found in the skin and can be converted into vitamin D3 upon exposure to ultraviolet light. The synthesis of Furofenac-d3 can also involve other sterol precursors such as cholesterol and phytosterols, which are commercially available.

Classification

Furofenac-d3 is classified as a vitamin D analog. It shares structural similarities with vitamin D3 but may have modifications that enhance its biological activity or pharmacological properties. Analog classification is significant for understanding its potential therapeutic applications and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of Furofenac-d3 typically involves photochemical reactions where 7-dehydrocholesterol is irradiated in the presence of specific sensitizers. For instance, a method described in recent patents involves using photosensitizers like 5-(3-pyridyl)-2,2’-bithiophene or 2,5-di(pyridin-3-yl) thiophene to enhance the efficiency of vitamin D3 production from sterol precursors under controlled temperature conditions (20-85°C) for specified durations (120-260 minutes) .

Technical Details

The synthesis process includes several steps:

  1. Irradiation: The mixture of 7-dehydrocholesterol and sensitizers is irradiated to initiate the conversion to vitamin D3.
  2. Evaporation: The reaction mass is evaporated under vacuum to concentrate the product.
  3. Purification: Crude vitamin D3 is purified through methods such as chromatography or washing with acid to remove impurities, including unreacted sensitizers .
Molecular Structure Analysis

Structure

Furofenac-d3's molecular structure closely resembles that of vitamin D3, characterized by a steroid backbone with specific functional groups that may vary depending on the synthetic route. The compound retains the essential features necessary for biological activity while potentially incorporating fluorine atoms or other modifications to enhance its properties.

Data

Molecular data for Furofenac-d3 includes:

  • Molecular Formula: C27H44O
  • Molecular Weight: Approximately 400.65 g/mol
  • Structural Features: Characteristic double bonds and hydroxyl groups typical of vitamin D compounds.
Chemical Reactions Analysis

Reactions

Furofenac-d3 can undergo various chemical reactions typical for steroid derivatives, including:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions to modify its solubility and biological activity.
  • Fluorination: Substitution of hydrogen atoms with fluorine to create analogs with enhanced pharmacological properties .

Technical Details

These reactions are typically facilitated by reagents such as fluorinating agents or hydroxylating catalysts under controlled conditions to ensure selectivity and yield.

Mechanism of Action

Process

Furofenac-d3 exerts its biological effects primarily through interaction with the vitamin D receptor (VDR). Upon binding to VDR, it regulates gene expression involved in calcium homeostasis and immune response. This mechanism mirrors that of natural vitamin D but may be modified due to structural changes in Furofenac-d3.

Data

Research indicates that compounds like Furofenac-d3 can exhibit varying affinities for VDR compared to natural vitamin D, potentially leading to altered physiological responses and therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

Furofenac-d3 typically exhibits:

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to light and heat; should be stored in dark conditions.
  • Melting Point: Approximately 80-85°C, indicating its stability under standard laboratory conditions.
Applications

Scientific Uses

Furofenac-d3 has potential applications in:

  • Pharmaceutical Development: As a therapeutic agent for conditions related to calcium metabolism disorders.
  • Nutritional Supplements: To enhance dietary intake of vitamin D analogs.
  • Research: As a tool for studying vitamin D metabolism and receptor interactions.
Introduction to Deuterated Pharmaceutical Compounds

Principles of Deuterium Incorporation in Drug Design

The deuterium kinetic isotope effect (DKIE) underpins deuterated drug design. Deuterium forms stronger carbon bonds (C–D) than hydrogen (C–H), with bond dissociation energies of ~464 kJ/mol versus ~439 kJ/mol due to deuterium’s lower zero-point vibrational energy [1] [2]. This increased stability slows enzymatic cleavage when C–H bond breaking is the rate-limiting metabolic step. The DKIE ratio (kH/kD) typically ranges from 2–7 for cytochrome P450 (CYP)-mediated oxidations but can reach 16 in specific cases [1].

Deuterium substitution may also:

  • Redirect Metabolism: Reduce formation of undesirable metabolites by shunting reactions toward alternative pathways [5] [10].
  • Stabilize Chiral Centers: Inhibit racemization in molecules with labile stereocenters, preserving enantiomeric purity (e.g., deuterated thalidomide analogs) [10].
  • Modify Physicochemical Properties: Slightly decrease lipophilicity (Δlog P = –0.006 per D atom) or alter pKa values of adjacent functional groups, though these effects rarely impact target engagement [1] [2].

Table 1: Impact of Deuterium on Chemical Bond Properties

PropertyC–H BondC–D BondConsequence
Bond Length1.09 Å1.08 ÅMinimal steric perturbation
Vibrational Frequency2900 cm⁻¹2100 cm⁻¹Lower zero-point energy
Bond Dissociation Energy~439 kJ/mol~464 kJ/molSlower enzymatic cleavage
Theoretical KIE (kH/kD)16–10Up to 7-fold metabolic rate reduction observed

Historical Development of Deuterated Bioactive Molecules

Deuterated drug development began in 1961 with d2-tyramine and d3-morphine, exploring isotope effects on neurotransmitter activity [1] [5]. Early candidates like d1-fludalanine (1980s) demonstrated reduced hepatotoxicity by attenuating reactive metabolite formation [1]. The field accelerated with the 2017 FDA approval of deutetrabenazine for Huntington’s disease, which exhibited a 2-fold longer half-life than its non-deuterated counterpart, enabling lower dosing [1] [10].

Key milestones include:

  • 2017: Deutetrabenazine (Austedo®) becomes the first FDA-approved deuterated drug [1].
  • 2021: Donafenib, a deuterated sorafenib analog, approved in China for hepatocellular carcinoma, showing enhanced exposure and reduced dosing frequency [10].
  • 2022: Deucravacitinib (Sotyktu®), the first de novo deuterated drug, approved for psoriasis; deuteration prevents formation of a non-selective JAK-inhibiting metabolite [2] [10].

Table 2: Evolution of Deuterated Drug Development

EraRepresentative CompoundsDevelopment ApproachKey Advance
1960–1980d2-Tyramine, d3-MorphineProof-of-concept studiesValidation of DKIE in vivo
1980–2000d1-FludalanineToxicity mitigationReduced hepatotoxicity via metabolic blocking
2017–PresentDeutetrabenazine, DonafenibDeuterium switchImproved PK of approved drugs
2022–PresentDeucravacitinib, BMS-986322De novo deuterated designTargeting metabolite-related off-effects

Furofenac-d3: Structural Rationale and Therapeutic Context

Furofenac-d3 (C12H11D3O3, MW 209.26 g/mol) is a deuterated analog of the anti-inflammatory agent Furofenac. Its structure features three deuterium atoms at the ethyl side chain’s terminal methyl group (2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl)acetic acid) [4] [7] [9]. This modification targets oxidative metabolism by CYP enzymes, which commonly occurs at benzylic positions.

Structural and Functional Attributes:

  • Mechanism: Retains Furofenac’s cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis and malondialdehyde production in inflammatory pathways [7] [9].
  • Deuteration Rationale: The ethyl group’s Cγ-H bonds are sites of ω-1 hydroxylation. Deuterium substitution here aims to prolong half-life and reduce metabolite-mediated toxicity [7] [9].
  • Synthesis: Achieved via catalytic deuteration of Furofenac precursors using D2 gas or deuterated reagents, followed by cyclization and purification [9]. Continuous-flow synthesis methods enhance deuterium incorporation efficiency (>95% isotopic purity) [9].

Table 3: Structural Features of Furofenac-d3

Structural ElementChemical EnvironmentDeuteration SiteMetabolic Impact
Ethyl Side Chain–CH2–CD3Terminal methylBlocks ω-1 oxidation to alcohol metabolite
Benzofuran CoreFused dihydrofuran ringNoneUnmodified COX-binding pharmacophore
Acetic Acid Moiety–CH2COOHNoneRetains acidity for target interaction

Properties

Product Name

Furofenac-d3

IUPAC Name

2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid

Molecular Formula

C12H14O3

Molecular Weight

209.26 g/mol

InChI

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3

InChI Key

MYQXHLQMZLTSDB-FIBGUPNXSA-N

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])CC1CC2=C(O1)C=CC(=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.